

Application Notes and Protocols for 2-(Propan-2-yl)cyclobutan-1-one

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Compound of Interest

Compound Name: 2-(Propan-2-yl)cyclobutan-1-one

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures and data related to the synthesis and potential applications of **2-(Propan-2-yl)cyclobutan-1-one**, a valuable building block in organic synthesis and medicinal chemistry.

Introduction

2-(Propan-2-yl)cyclobutan-1-one is a substituted cyclobutanone derivative. The cyclobutane motif is of significant interest in drug discovery as it can impart unique conformational constraints on molecules, potentially leading to improved metabolic stability and binding affinity. This document outlines a robust synthetic protocol for the preparation of **2-(Propan-2-yl)cyclobutan-1-one** and presents its characteristic analytical data.

Data Presentation

While specific experimental data for the direct synthesis of **2-(Propan-2-yl)cyclobutan-1-one** is not widely published, the following table summarizes expected and reported data for similar 2-alkylcyclobutanones, providing a reference for researchers.



Compoun d	Synthesis Method	Yield (%)	1H NMR (CDCl3, δ ppm)	13C NMR (CDCI3, δ ppm)	IR (cm-1)	MS (m/z)
2-(Propan- 2- yl)cyclobut an-1-one	Alkylation of N- cyclobutyli dene- isopropyla mine	~70-80 (estimated)	Predicted: 0.9-1.1 (d, 6H), 1.8- 2.2 (m, 2H), 2.3- 2.6 (m, 1H), 2.8- 3.2 (m, 2H), 3.3- 3.6 (m, 1H)	Predicted: ~16 (CH3), ~20 (CH3), ~25 (CH2), ~35 (CH), ~45 (CH2), ~60 (CH), ~210 (C=O)	~1780 (C=O)	112.09 [M]+
2- Dodecylcyc lobutanone	Alkylation of N- cyclobutyli dene- isopropyla mine	75	Not reported in detail	Not reported in detail	Not reported in detail	Not reported in detail
2- Tetradecylc yclobutano ne	Alkylation of N- cyclobutyli dene- isopropyla mine	71	Not reported in detail	Not reported in detail	Not reported in detail	Not reported in detail

Experimental Protocols

The following protocol is adapted from a general and efficient method for the synthesis of 2-alkylcyclobutanones.

Protocol 1: Synthesis of 2-(Propan-2-yl)cyclobutan-1-one







This protocol involves a two-step sequence: the formation of N-cyclobutylidene-isopropylamine followed by its alkylation with isopropyl bromide and subsequent hydrolysis.

Step 1: Synthesis of N-cyclobutylidene-isopropylamine

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Materials:

- Cyclobutanone
- Isopropylamine
- Anhydrous diethyl ether
- 4Å Molecular sieves

Procedure:

- To a solution of cyclobutanone (1.0 eq) in anhydrous diethyl ether, add isopropylamine (1.2 eq).
- Add activated 4Å molecular sieves to the mixture.
- Stir the reaction mixture at room temperature overnight.
- Filter off the molecular sieves and wash with anhydrous diethyl ether.
- Concentrate the filtrate under reduced pressure to yield crude N-cyclobutylideneisopropylamine, which can be used in the next step without further purification.

Step 2: Alkylation and Hydrolysis to 2-(Propan-2-yl)cyclobutan-1-one

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Materials:

- N-cyclobutylidene-isopropylamine (from Step 1)
- Anhydrous tetrahydrofuran (THF)
- Lithium diisopropylamide (LDA) solution in THF
- Isopropyl bromide
- Aqueous oxalic acid solution

Procedure:

- Dissolve the crude N-cyclobutylidene-isopropylamine (1.0 eq) in anhydrous THF.
- Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
- Slowly add a solution of LDA (1.1 eq) in THF to the cooled solution.
- Stir the mixture at -78 °C for 1 hour.
- Add isopropyl bromide (1.2 eq) to the reaction mixture.
- Allow the reaction to slowly warm to room temperature and stir overnight.
- Quench the reaction with water and extract the product with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- To the crude alkylated imine, add an aqueous solution of oxalic acid.
- Reflux the two-phase system for several hours until the hydrolysis is complete (monitored by TLC or GC-MS).
- After cooling to room temperature, separate the organic layer and extract the aqueous layer with diethyl ether.



- Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain pure 2-(Propan-2-yl)cyclobutan-1-one.

Potential Applications in Drug Development

Substituted cyclobutanes are considered valuable scaffolds in medicinal chemistry. The introduction of the 2-isopropyl group can influence the lipophilicity and steric profile of a molecule, which can be critical for its interaction with biological targets.

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The ketone functionality in **2-(Propan-2-yl)cyclobutan-1-one** serves as a handle for a variety of chemical transformations, including:

- Reduction to the corresponding cyclobutanol, which can be a precursor for esters and ethers.
- Wittig reaction to introduce exocyclic double bonds.
- Baeyer-Villiger oxidation to form a lactone, which is a common motif in natural products.
- Ring expansion reactions to access substituted cyclopentanones.

These transformations allow for the generation of a diverse library of compounds for biological screening. The rigid cyclobutane core can help in understanding the structure-activity relationship (SAR) of a particular class of compounds by locking the conformation of the side chains.

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